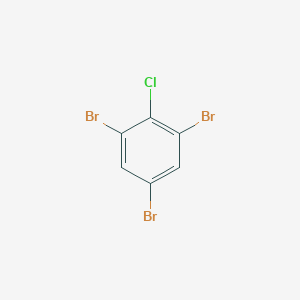

1,3,5-Tribromo-2-chlorobenzene

Description

Contextual Significance of Polyhalogenated Aromatics in Chemical Research

Polyhalogenated aromatic hydrocarbons (PHAHs) are organic compounds characterized by a planar, polycyclic structure with multiple halogen atoms, most commonly chlorine or bromine. mdpi.com These compounds are of significant interest in various fields of chemical research. Their utility stems from their role as versatile synthetic intermediates, particularly in the creation of pharmaceuticals, agrochemicals, and advanced materials. innospk.commdpi.com The presence and arrangement of halogen atoms on the aromatic ring significantly influence the molecule's physical and biological properties, making them valuable for modifying the characteristics of larger, more complex molecules. mdpi.com

The ability of polyhalogenated arenes to participate in site-selective cross-coupling reactions is a key area of investigation. acs.org This allows for the precise functionalization of the aromatic ring, a crucial step in building complex molecular architectures of interest in medicinal chemistry and materials science. acs.org Furthermore, the study of polyhalogenated compounds, including their metabolic activation and potential toxicological implications, is an active area of research, driven by the environmental presence of some of these compounds. mdpi.comnih.gov

Historical Development of Synthetic Approaches to Halogenated Benzene (B151609) Derivatives

The history of halogenated benzene derivatives is intertwined with the broader evolution of synthetic organic chemistry. Foundational work in the 19th century established methods for the systematic halogenation of aromatic compounds. A significant advancement came with the development of selective halogenation techniques, such as controlled bromination and fluorination, which provided chemists with the ability to create complex polysubstituted benzene derivatives with precise substitution patterns.

The mid-to-late twentieth century saw an intensification of research into polyhalogenated aromatics, spurred by the growing recognition of their utility as synthetic building blocks. The development of reliable synthetic routes was crucial for accessing a wide array of these compounds. Early methods often relied on direct halogenation of aniline (B41778) and subsequent deamination, a technique that has been refined over the years. orgsyn.org The advent of modern analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, was instrumental in the characterization and structural confirmation of these complex molecules, further accelerating progress in this field.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3Cl/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFICIWNJVNLMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744162 | |

| Record name | 1,3,5-Tribromo-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78904-10-6 | |

| Record name | 1,3,5-Tribromo-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Profile of 1,3,5 Tribromo 2 Chlorobenzene

Chemical Structure and Identifiers

1,3,5-Tribromo-2-chlorobenzene is a tetra-substituted benzene (B151609) derivative. Its structure consists of a benzene ring with three bromine atoms at positions 1, 3, and 5, and a chlorine atom at position 2.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 78904-10-6 |

| Molecular Formula | C₆H₂Br₃Cl |

| InChI | InChI=1S/C6H2Br3Cl/c7-3-1-4(8)6(10)5(9)2-3/h1-2H |

| InChIKey | OFFICIWNJVNLMP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1Br)Cl)Br)Br |

Data sourced from PubChem. nih.gov

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its heavily halogenated structure.

| Property | Value |

| Molecular Weight | 349.25 g/mol |

| Monoisotopic Mass | 345.73952 Da |

| XLogP3-AA | 4.6 |

| Heavy Atom Count | 10 |

| Complexity | 108 |

Data sourced from PubChem and ChemicalBook. nih.govchemicalbook.com

Spectroscopic Data

Synthesis and Formation of 1,3,5 Tribromo 2 Chlorobenzene

Precursor Materials

The synthesis of 1,3,5-Tribromo-2-chlorobenzene can be achieved from various starting materials. One documented precursor is 2,4,6-tribromo-3-chloro-benzenamine. chemicalbook.com Other potential starting points in related syntheses include 3-Chloroaniline and 2,4,6-Tribromophenol. chemicalbook.com

Reaction Mechanisms and Conditions

A multi-step reaction sequence has been reported for the synthesis of this compound. chemicalbook.com The process involves the following key steps:

Diazotization of the precursor amine using iso-pentyl nitrite (B80452) in acetic acid at a controlled temperature of 0 - 5 °C.

A subsequent reaction with aqueous sodium hydroxide (B78521).

A final copper-catalyzed reaction in acetonitrile (B52724) with triethylbenzylammonium chloride and methanesulfonic acid at 40 °C. chemicalbook.com

This synthetic route highlights the use of classic organic reactions tailored for the specific substitution pattern of the target molecule.

Applications in Chemical Synthesis and Research

Synthesis from Anilines: Diazotization and Halogenation Sequences

A predominant pathway to this compound begins with aniline (B41778), which undergoes a sequence of halogenation and diazotization reactions. The amino group is instrumental in this process, first directing the placement of bromine atoms and then serving as a leaving group that can be substituted with chlorine.

Precursor Preparation: Bromination of Aniline and Related Intermediates

The synthesis typically commences with the preparation of 2,4,6-tribromoaniline (B120722). The amino group (-NH2) in aniline is a powerful activating group that directs electrophilic substitution to the ortho and para positions. askfilo.comijcrt.org This high degree of activation allows for the direct and facile bromination of aniline to yield the tribrominated product. askfilo.comscribd.com

| Starting Material | Reagent(s) | Solvent(s) | Conditions | Product |

| Aniline | Bromine water (Br₂/H₂O) | Water, Acetic Acid | Room Temperature | 2,4,6-Tribromoaniline |

This interactive table summarizes the typical conditions for the bromination of aniline.

If starting from benzene, a multi-step process is required to first synthesize aniline. This involves the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene, followed by the reduction of the nitro group to an amino group using reagents like tin and hydrochloric acid (Sn/HCl). quora.com The resulting aniline is then brominated as described above. quora.com

Diazotization and Subsequent Halogenation Strategies

With 2,4,6-tribromoaniline as the precursor, the next crucial step is the conversion of the amino group into a diazonium salt, which is an excellent leaving group. This transformation, known as diazotization, is achieved by reacting the aniline derivative with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric or hydrochloric acid at low temperatures (0–5 °C). doubtnut.comwikipedia.orgmasterorganicchemistry.com

The resulting 2,4,6-tribromobenzenediazonium salt is then subjected to a Sandmeyer reaction to introduce the chlorine atom. wikipedia.org The Sandmeyer reaction is a versatile method for substituting an aromatic amino group by preparing its diazonium salt and then displacing it with a nucleophile, such as a halide, in the presence of a copper(I) salt catalyst. masterorganicchemistry.comwikipedia.org To synthesize this compound, the diazonium salt solution is treated with cuprous chloride (CuCl) in hydrochloric acid. doubtnut.comtestbook.com The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a chlorine atom, with the concurrent loss of nitrogen gas. wikipedia.org

A related process is reductive deamination, where the diazonium group is replaced with a hydrogen atom, typically using an agent like hypophosphorous acid (H₃PO₂). doubtnut.com This strategy is employed to synthesize 1,3,5-tribromobenzene (B165230) from 2,4,6-tribromoaniline, demonstrating the versatility of the diazonium intermediate. wikipedia.orgdoubtnut.comchemicalbook.com However, for the synthesis of this compound, the Sandmeyer chlorination is the required pathway.

Directed Halogenation Approaches for Polybromination and Chlorination

Directed halogenation offers an alternative route that relies on controlling the sequence and position of halogen introduction. This can involve the use of protecting groups or specific catalysts to guide the substitution pattern. For instance, the chlorination of 4-bromo anilides can be controlled to achieve mono- or dichlorination at specific positions. google.comgoogle.com

One strategy involves the concept of directed ortho metalation, where a directing group on the aromatic ring guides a metalating agent (like an organolithium reagent) to an adjacent position, which can then be quenched with an electrophilic halogen source. This allows for highly regiospecific halogen placement. researchgate.netresearchgate.net Another approach is to use specialized catalyst systems to favor substitution at a particular position, such as para-directed chlorination of alkylbenzenes using a Lewis acid with a thianthrene (B1682798) co-catalyst. google.com These advanced methods provide precise control over the synthesis of complex polyhalogenated aromatics, although the Sandmeyer reaction starting from a symmetrically substituted aniline remains a more common and direct route for this compound.

Multi-step Synthetic Routes and Reaction Conditions

The successful synthesis of this compound is highly dependent on the careful control of reaction parameters throughout the multi-step process. Optimization of these conditions is critical for maximizing product yield and ensuring high purity.

Optimized Reaction Parameters for Enhanced Yield and Purity

In the initial bromination of aniline, using an excess of aqueous bromine ensures the formation of the 2,4,6-tribrominated product. quora.com The reaction is typically conducted at room temperature to prevent side reactions. askfilo.com

Controlling the stoichiometry of reagents is also crucial. During chlorination steps, using less than stoichiometric amounts of chlorine can help improve catalyst lifetime by preventing the accumulation of residual chlorine, which can have a deleterious effect on certain catalysts. google.comgoogle.com Post-reaction purification, often involving recrystallization from a suitable solvent like ethanol (B145695) or acetic acid, is essential to remove byproducts and obtain a pure final product. google.comorgsyn.org

| Step | Reagents | Temperature | Key Parameters | Reported Yield |

| Bromination | Aniline, Bromine Water | Room Temp. | Excess bromine | High |

| Diazotization | 2,4,6-Tribromoaniline, NaNO₂, H₂SO₄ | 0-5 °C | Slow addition of nitrite | ~90% (for deamination) chemicalbook.com |

| Sandmeyer Chlorination | Diazonium salt, CuCl | 40 °C (example) chemicalbook.com | Copper(I) catalyst | 78% (overall) chemicalbook.com |

This interactive table presents optimized parameters and yields for key synthetic steps.

Solvent Effects in Selective Halogenation

The choice of solvent can significantly influence the outcome of halogenation reactions. In the bromination of aniline, polar solvents like water or acetic acid are commonly used, facilitating the electrophilic aromatic substitution. askfilo.comijcrt.org

In more complex halogenations, the solvent can affect both reactivity and selectivity. For example, significant solvent effects are observed in the free-radical photochlorination of benzylic compounds, where complexation by the solvent can make the chlorine radical more selective. masterorganicchemistry.com In some catalytic systems for aromatic halogenation, the solvent itself can be the source of the halogen, although this is less common. rsc.org For instance, when a manganese-catalyzed chlorination of naphthalene (B1677914) was conducted in bromomethane (B36050) (CH₂Br₂), the primary product was still the chlorinated naphthalene, indicating the chlorine source was the catalyst's counter-ion rather than the solvent. rsc.org The use of non-green chlorinated solvents is common in many traditional halogenation reactions, but research into more environmentally benign alternatives is ongoing. rsc.org In the synthesis of this compound via the Sandmeyer route, solvents like ethanol and benzene are used to dissolve the 2,4,6-tribromoaniline precursor before diazotization. google.comorgsyn.org Acetonitrile (B52724) has also been reported as a solvent for the final chlorination step. chemicalbook.com

Emerging Green Chemistry Principles in Polyhalogenated Benzene Synthesis

The synthesis of polyhalogenated benzenes, including this compound, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. In line with the principles of green chemistry, there is a growing effort to develop more sustainable and environmentally friendly synthetic methodologies. These emerging strategies focus on reducing waste, avoiding toxic substances, improving energy efficiency, and utilizing renewable resources and catalysts.

Several key areas of green chemistry are being explored for their application to the synthesis of polyhalogenated aromatic compounds:

Greener Diazotization and Sandmeyer Reactions: The foundational Sandmeyer reaction sequence can be made more environmentally benign. Traditional diazotization uses strong mineral acids, but alternatives like using solid acids such as p-toluenesulfonic acid or recyclable, biodegradable catalysts like cellulose (B213188) sulfuric acid are being developed. nih.govicrc.ac.irresearchgate.netnih.gov These methods can reduce corrosive waste and may allow for solvent-free or aqueous reaction conditions. For the Sandmeyer step itself, research into using hydrophobic ionic liquids as the reaction medium has shown promise. google.comgoogle.comorganic-chemistry.org Ionic liquids can enhance reaction yields, facilitate product separation, and potentially allow for the recycling of the copper catalyst, thereby minimizing heavy metal waste. google.comgoogle.com

Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, often in the absence of bulk solvents, represents a significant green alternative. colab.wsbeilstein-journals.orgbeilstein-journals.org This technique can be applied to halogenation reactions using solid halogen sources like N-halosuccinimides. beilstein-journals.orgbeilstein-journals.org Mechanochemistry can lead to shorter reaction times, reduced waste, and sometimes different reactivity and selectivity compared to solution-phase reactions. This approach could potentially be applied to the bromination of aniline precursors or other halogenation steps in the synthesis of polyhalogenated benzenes.

Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher yields. For reactions involving unstable intermediates like diazonium salts, flow chemistry provides a much safer operational window by generating and consuming the hazardous intermediate in a continuous stream, thereby keeping the instantaneous amount of the hazardous material low. tandfonline.comacs.orgtn-sanso.co.jp This methodology is highly applicable to the synthesis of polyhalogenated aromatics, allowing for the safe and efficient production of these complex molecules. tandfonline.comacs.org

Advanced Catalytic Systems and Reagents: The development of more efficient and selective catalysts is a cornerstone of green chemistry. For bromination reactions, traditional methods often use hazardous molecular bromine. Greener alternatives include catalytic systems that use safer bromine sources like potassium bromide or N-bromosuccinimide in conjunction with an oxidant. ccspublishing.org.cnsci-hub.st For instance, graphene oxide has been shown to catalyze the bromination of anilines in water, utilizing both bromine atoms from Br2 and leading to excellent yields. acs.org Similarly, copper halides in ionic liquids can achieve regioselective halogenation of unprotected anilines, avoiding the need for protecting groups and reducing the number of synthetic steps. beilstein-journals.org Electrochemical methods are also emerging as a powerful tool for C-N bond formation and halogenation, often proceeding under mild conditions without the need for chemical oxidants or reductants. nih.govresearchgate.netnih.gov

The following table provides a comparative overview of traditional methods and emerging green alternatives for key transformations in the synthesis of polyhalogenated benzenes.

| Transformation | Traditional Method | Emerging Green Alternative | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Diazotization of Anilines | Sodium nitrite in strong mineral acids (e.g., HCl, H2SO4) | Solid acids (p-TsA), biodegradable catalysts (cellulose sulfuric acid), solvent-free grinding | Safer Solvents & Auxiliaries, Catalysis, Waste Prevention |

| Sandmeyer Halogenation | Copper(I) halides in aqueous or organic solvents | Copper catalysts in recyclable ionic liquids; Direct cross-coupling of diazonium salts | Safer Solvents & Auxiliaries, Catalysis, Atom Economy |

| Aromatic Bromination | Molecular bromine (Br2) with a Lewis acid catalyst | N-bromosuccinimide with a catalyst, KBr with an oxidant, electrochemical bromination, mechanochemical methods | Safer Solvents & Reagents, Catalysis, Energy Efficiency |

| Overall Process | Batch synthesis | Continuous-flow synthesis | Inherently Safer Chemistry for Accident Prevention, Energy Efficiency |

Electrophilic Aromatic Substitution Mechanisms in Polyhalogenated Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. msu.edubyjus.com The mechanism typically involves a two-step process: initial attack by an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the removal of a proton to restore the ring's aromaticity. msu.edubyjus.com

In polyhalogenated systems like this compound, the reaction is significantly influenced by the electronic properties of the halogen substituents. Halogens are deactivating groups, meaning they slow down the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.org This deactivation stems from their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orglibretexts.org

While halogens are deactivating, they are also known as ortho-, para-directors due to the ability of their lone pairs to stabilize the arenium ion intermediate via resonance when the attack occurs at these positions. libretexts.org However, in this compound, all available positions for substitution are already occupied by halogen atoms. Any further substitution would require the displacement of an existing halogen, which is a high-energy process and not a typical EAS pathway. The primary mechanistic consideration for EAS in such heavily halogenated systems is their profound deactivation, making them highly resistant to common electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation under standard conditions. acs.org

Cross-Coupling Reactions of this compound and its Analogs

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and polyhalogenated arenes are valuable substrates in this context. thieme-connect.comuwindsor.ca These reactions provide a route to selectively functionalize specific positions on the aromatic ring.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organohalide or triflate. uwindsor.canobelprize.orgharvard.edu The catalytic cycle is generally understood to involve three primary steps: nobelprize.orgnih.gov

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming an organopalladium(II) complex. harvard.edunih.gov

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step typically requires a base to activate the organoboron species. nobelprize.orgharvard.edu

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. harvard.edu

For this compound, the multiple C-Br bonds can undergo Suzuki coupling, allowing for the introduction of new aryl or vinyl substituents. wikipedia.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tuned to control the extent of substitution. rsc.orgresearchgate.net

| Reaction Step | Description | Role in Suzuki Coupling of this compound |

| Oxidative Addition | Insertion of Pd(0) into a carbon-halogen bond. | The catalyst selectively inserts into one of the more reactive C-Br bonds. |

| Transmetalation | Transfer of an organic group from boron to palladium. | An aryl or vinyl group from a boronic acid is transferred to the Pd(II) center. |

| Reductive Elimination | Formation of a new C-C bond and regeneration of Pd(0). | The new biaryl compound is formed, and the catalyst re-enters the cycle. |

This interactive table summarizes the key steps of the Suzuki reaction mechanism.

The symmetric substitution pattern of analogs like 1,3,5-tribromobenzene makes it an ideal core for the synthesis of C3-symmetric, star-shaped molecules. wikipedia.orgnih.gov By reacting 1,3,5-tribromobenzene with three equivalents of a suitable coupling partner, such as an arylboronic acid in a Suzuki reaction, tripodal molecules can be constructed in a single step. wikipedia.org This strategy is extensively used in materials science and supramolecular chemistry to create molecules with specific electronic and photophysical properties, as well as building blocks for larger structures like covalent organic frameworks (COFs). wikipedia.orgnih.gov

For instance, the triple Suzuki reaction of 1,3,5-tribromobenzene with 4-formylphenylboronic acid yields 1,3,5-tris(4-formylphenyl)benzene, a key monomer for COFs. wikipedia.org Similarly, Sonogashira coupling with terminal alkynes can be used to create extended conjugated systems based on a 1,3,5-trisubstituted benzene core. nih.gov this compound can, in principle, be used in a similar fashion, with the three bromine atoms serving as reactive handles for creating a C3-symmetric framework, while the more inert chlorine atom remains as a spectator or a site for subsequent, more forceful, transformations.

In polyhalogenated compounds containing different halogens, the site-selectivity of cross-coupling reactions is governed by the relative reactivity of the carbon-halogen (C-X) bonds. nih.gov The rate-determining step for many palladium-catalyzed couplings is the initial oxidative addition, the ease of which depends on the C-X bond dissociation energy. uwindsor.canih.gov This results in a general reactivity trend: nih.gov

C–I > C–Br > C–Cl > C–F

For this compound, this reactivity difference is pronounced. The carbon-bromine (C-Br) bonds are significantly weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the stronger carbon-chlorine (C-Cl) bond. uwindsor.cascience.gov This inherent difference allows for selective cross-coupling reactions at the three bromine-substituted positions while leaving the chlorine atom untouched. acs.org This chemoselectivity is a powerful synthetic tool, enabling the stepwise functionalization of the aromatic ring. First, the bromine atoms can be replaced using milder conditions, and the resulting chlorinated product can then be subjected to a second coupling reaction under more forcing conditions to replace the chlorine, if desired. uwindsor.ca

| Carbon-Halogen Bond | Relative Bond Dissociation Energy | Reactivity in Pd-Catalyzed Cross-Coupling |

| C-Br | Lower | High |

| C-Cl | Higher | Low |

This interactive table compares the reactivity of C-Br and C-Cl bonds in cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways in Halogenated Benzene Derivatives

While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur under specific circumstances. wikipedia.orglibretexts.org Two primary mechanisms are relevant for halogenated benzenes.

The addition-elimination (SNAr) mechanism is favored when the aromatic ring is activated by potent electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group (the halogen). libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. libretexts.org In this compound, the halogens are only weakly electron-withdrawing via induction and lack the strong resonance-stabilizing effect of a nitro group. libretexts.org Therefore, the addition-elimination pathway is generally unfavorable and requires harsh conditions. libretexts.org The reactivity order for the leaving group in this mechanism is often F > Cl ≈ Br > I, which is inverted compared to cross-coupling, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogenated carbon. wikipedia.org

The elimination-addition (benzyne) mechanism occurs with unactivated aryl halides but requires an exceptionally strong base, such as sodium amide (NaNH2). youtube.compressbooks.pub The mechanism involves the initial elimination of HX (where X is a halogen) to form a highly reactive benzyne (B1209423) intermediate, which is then rapidly attacked by a nucleophile. pressbooks.pub For this compound, treatment with a strong base could potentially lead to the formation of a dibromo-chloro-benzyne intermediate, which would then be trapped by the nucleophile.

Photochemical Transformations of Halogenated Benzene Derivatives

The photochemical transformation of halogenated aromatic compounds typically involves the absorption of ultraviolet (UV) light, leading to the excitation of the molecule and subsequent cleavage of a carbon-halogen bond. This process is often a homolytic cleavage, generating an aryl radical and a halogen radical. The C-X bond strength is a critical factor, with weaker bonds being more susceptible to cleavage. As the C-Br bond is weaker than the C-Cl bond, it is expected that UV irradiation of this compound would preferentially lead to the scission of a C-Br bond. The resulting aryl radical is highly reactive and can undergo various subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical species. These transformations are important in the context of environmental degradation studies of polyhalogenated pollutants.

Mechanisms of Photodegradation (e.g., Photohydrolysis, Reductive Dehalogenation)

The photodegradation of polyhalogenated aromatic hydrocarbons is a critical environmental process that can lead to the formation of less halogenated and potentially more or less toxic products. For this compound, two primary photodegradation mechanisms are plausible: photohydrolysis and reductive dehalogenation.

Photohydrolysis involves the replacement of a halogen atom with a hydroxyl group. This process is often initiated by the photoexcitation of the aryl halide, leading to the homolytic cleavage of a carbon-halogen bond to form an aryl radical and a halogen atom. In aqueous environments, the aryl radical can then react with water or hydroxide (B78521) ions to yield a halogenated phenol. The relative lability of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) suggests that for this compound, the cleavage of a C-Br bond is more likely than a C-Cl bond. The photodegradation of other polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs), has been shown to produce hydroxylated derivatives in aqueous solutions, supporting the feasibility of this pathway. researchgate.net

Reductive dehalogenation is another significant photochemical pathway where a halogen atom is replaced by a hydrogen atom. researchgate.net This process can occur through several mechanisms. One common pathway involves the initial homolytic cleavage of the carbon-halogen bond upon absorption of UV light. The resulting aryl radical then abstracts a hydrogen atom from the solvent or another hydrogen donor. organic-chemistry.org For instance, in the presence of a suitable hydrogen source, aryl halides can be reduced to their corresponding arenes. organic-chemistry.org

Another mechanism for reductive dehalogenation involves photoinduced electron transfer (PET). researchgate.net In this process, a photosensitizer absorbs light and transfers an electron to the polyhalogenated benzene, forming a radical anion. This radical anion can then expel a halide ion to generate an aryl radical, which subsequently abstracts a hydrogen atom to complete the reduction. The relative reduction potentials of the carbon-halogen bonds will influence the regioselectivity of this process, with the C-Br bond being more susceptible to reduction than the C-Cl bond.

The table below summarizes the typical photodegradation pathways for polyhalogenated aromatic compounds, which are applicable to this compound.

| Photodegradation Pathway | Initiating Step | Key Intermediate(s) | Final Product(s) |

| Photohydrolysis | Homolytic C-X bond cleavage | Aryl radical | Halogenated phenol |

| Reductive Dehalogenation | Homolytic C-X bond cleavage | Aryl radical | Dehalogenated arene |

| Reductive Dehalogenation | Photoinduced electron transfer (PET) | Radical anion, Aryl radical | Dehalogenated arene |

Photoisomerization and Other Photochemical Rearrangements

Photoisomerization involves the light-induced conversion of a molecule into one of its isomers. wikipedia.org For substituted benzenes, this can involve the positional rearrangement of substituents on the aromatic ring. The mechanism of photoisomerization of aromatic compounds can be complex and may involve highly reactive intermediates. youtube.com

In the case of polyhalogenated benzenes, irradiation with UV light can lead to the migration of halogen atoms around the ring. This process is thought to proceed through the formation of benzvalene-type intermediates or by a "scrambling" of the carbon skeleton of the benzene ring. Upon absorption of light, the aromatic system can be excited to a higher energy state, which may then rearrange to a less stable, non-aromatic isomer. This intermediate can then revert to a more stable aromatic structure, but with a different substitution pattern.

Halogen-Lithium Exchange and Organometallic Reactivity of Polyhalogenated Benzene

Halogen-lithium exchange is a powerful synthetic tool for the preparation of organolithium reagents, which are versatile nucleophiles and strong bases in organic synthesis. wikipedia.orgmt.com This reaction involves the exchange of a halogen atom in an organic halide with a lithium atom from an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org

For polyhalogenated benzenes like this compound, the regioselectivity of the halogen-lithium exchange is a key consideration. The rate of exchange is generally faster for heavier halogens (I > Br > Cl >> F). wikipedia.org Therefore, in this compound, the bromine atoms are expected to undergo exchange in preference to the chlorine atom.

The position of the halogen atom on the aromatic ring also influences the reactivity. Halogens flanked by other substituents may be sterically hindered, potentially slowing down the rate of exchange. However, electronic factors also play a crucial role. The acidity of the corresponding C-H bond can influence the stability of the resulting aryllithium species. nih.gov

In the case of this compound, treatment with one equivalent of an alkyllithium reagent at low temperature would likely result in the selective exchange of one of the bromine atoms to form a tribromo-lithiated benzene intermediate. The bromine at the 5-position is sterically the most accessible. However, the bromine at the 1-position is ortho to the chlorine, which might influence the acidity of the adjacent protons and the stability of the resulting organolithium species. The bromine at the 3-position is meta to the chlorine. The precise outcome would likely be a mixture of products, with the distribution depending on the reaction conditions.

The generated aryllithium reagent is a potent nucleophile and can react with a wide range of electrophiles, allowing for the introduction of various functional groups onto the aromatic ring.

Regioselective Functionalization Strategies for Complex Aryl Halides

The selective functionalization of complex aryl halides like this compound is a significant challenge in synthetic chemistry. The presence of multiple, yet electronically similar, halogen atoms requires highly selective methods to achieve a desired substitution pattern.

One of the primary strategies for regioselective functionalization relies on the differential reactivity of the carbon-halogen bonds. As mentioned, the C-Br bonds are more reactive than the C-Cl bond in both halogen-lithium exchange and many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings). This difference in reactivity allows for selective reactions at the C-Br positions while leaving the C-Cl bond intact. organic-chemistry.org

Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization. uwindsor.cacore.ac.uk This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. While this compound itself lacks a classical DMG, the chlorine atom can exert a weak directing effect. The inductive effect of the chlorine atom increases the acidity of the ortho protons, potentially facilitating deprotonation at the C-6 position. However, competitive halogen-lithium exchange at the more reactive C-Br positions is a likely competing pathway.

The table below outlines potential regioselective functionalization strategies for this compound.

| Strategy | Reagent(s) | Expected Site of Reaction | Rationale |

| Halogen-Lithium Exchange | 1 eq. R-Li (e.g., n-BuLi) | C-Br position (likely C-5) | C-Br bond is more reactive than C-Cl. C-5 is sterically most accessible. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-Br positions | C-Br bonds are more reactive in oxidative addition to Pd(0) than the C-Cl bond. |

| Directed ortho-Metalation | Strong, non-nucleophilic base (e.g., LDA) | C-6 (ortho to Cl) | Inductive effect of Cl increases acidity of the ortho proton. Requires a base that favors deprotonation over halogen exchange. |

By carefully choosing the reaction conditions and reagents, it is possible to selectively functionalize one or more positions on the this compound ring, providing access to a range of highly substituted aromatic compounds for further synthetic applications.

Quantum Chemical Studies and Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the properties of molecular systems. researchgate.net DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and vibrational frequencies, offering a theoretical framework that complements and guides experimental findings. rsc.org For complex molecules like this compound, DFT methods, particularly those employing hybrid functionals like B3LYP, provide a reliable balance between computational cost and accuracy. nih.govelixirpublishers.com

The first step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable, lowest-energy conformation. This process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. Due to the presence of four bulky halogen substituents (three bromine atoms and one chlorine atom) on the benzene ring, significant steric strain and electrostatic interactions are expected, which may cause slight deviations from a perfectly planar benzene ring. DFT calculations can precisely model these distortions. nih.gov

The electronic structure of the molecule is elucidated by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net DFT calculations provide the energies of these orbitals, which are essential for predicting the molecule's behavior in chemical reactions. elixirpublishers.com

Table 1: Computed Properties for this compound This table presents data calculated by computational methods.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂Br₃Cl |

| Molecular Weight | 349.24 g/mol |

| Exact Mass | 345.73952 Da |

| InChIKey | OFFICIWNJVNLMP-UHFFFAOYSA-N |

Source: PubChem CID 71144331 nih.gov

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the distinct vibrational modes of a compound. uni-siegen.de The interpretation of these complex spectra for polysubstituted molecules is greatly facilitated by DFT simulations. researchgate.net By calculating the harmonic vibrational frequencies, DFT methods can predict the positions of absorption bands in the IR and Raman spectra. nih.gov

A comparison between the theoretically calculated spectrum and the experimentally recorded one allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C-C ring vibrations, and the characteristic C-Cl and C-Br stretching and bending modes. nih.gov Typically, the calculated frequencies are scaled by an empirical factor to correct for anharmonicity and other systematic deficiencies in the theoretical model, leading to excellent agreement with experimental data. nih.gov

Table 2: Illustrative Vibrational Mode Assignment for a Halogenated Benzene using DFT This table is a representative example of how vibrational modes are assigned by comparing experimental frequencies with scaled DFT-calculated frequencies.

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3075 | 3080 | Aromatic C-H stretch |

| 1560 | 1565 | Aromatic C-C stretch |

| 1150 | 1152 | In-plane C-H bend |

| 705 | 710 | C-Cl stretch |

| 570 | 575 | C-Br stretch |

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It translates the complex molecular wavefunction into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which closely resembles the familiar Lewis structure concept. uni-muenchen.dewisc.edu

Table 3: Example of Donor-Acceptor Interactions from NBO Analysis This table illustrates the type of data obtained from an NBO analysis, showing donor and acceptor orbitals and the calculated stabilization energy.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (Cl) | π* (C-C) | High |

| LP (Br) | π* (C-C) | High |

| σ (C-C) | σ* (C-Br) | Moderate |

| σ (C-H) | σ* (C-C) | Low |

LP denotes a lone pair orbital; σ and π denote bonding orbitals; σ and π* denote antibonding orbitals.*

Computational chemistry, particularly using DFT, is a powerful tool for mapping the potential energy surfaces of chemical reactions. This allows for the modeling of reaction pathways and the characterization of transition states. nih.gov For a molecule like this compound, DFT calculations can be employed to investigate various potential reactions, such as electrophilic or nucleophilic aromatic substitution.

By modeling the reaction pathway, researchers can determine the mechanism of a reaction, identify intermediates, and calculate the activation energy by locating the transition state structure—the maximum energy point along the reaction coordinate. researchgate.net The activation energy is a crucial factor that governs the rate of a chemical reaction. Such theoretical investigations can predict the regioselectivity and feasibility of different synthetic routes, providing valuable guidance for experimental work. nih.gov

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the unambiguous elucidation of molecular structures in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively.

For this compound, the molecular structure possesses a C₂ᵥ symmetry axis. This symmetry dictates that the two hydrogen atoms are chemically equivalent. Consequently, the ¹H NMR spectrum is expected to be simple, showing a single signal (a singlet) for these two protons. docbrown.info The chemical shift of this singlet would be in the aromatic region, influenced by the strong electron-withdrawing effects of the four halogen substituents.

The ¹³C NMR spectrum would provide more detailed structural information. Due to the molecule's symmetry, there are four distinct chemical environments for the carbon atoms. Therefore, four separate signals are expected in the ¹³C NMR spectrum, corresponding to:

The carbon atom bonded to the chlorine atom (C-Cl).

The two equivalent carbon atoms bonded to bromine atoms adjacent to the C-H bonds (C-Br).

The carbon atom bonded to a bromine atom and situated between the C-Cl and another C-Br carbon.

The two equivalent carbon atoms bonded to hydrogen atoms (C-H).

The precise chemical shifts of these carbon signals are diagnostic and confirm the substitution pattern of the benzene ring. docbrown.info

Table 4: Predicted ¹H and ¹³C NMR Spectral Data for this compound This table presents predicted NMR data based on the molecular structure and typical chemical shift ranges for similar compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5 - 8.0 | Singlet | 2 equivalent aromatic protons |

| ¹³C | ~130 - 140 | Singlet | C-Cl |

| ¹³C | ~120 - 130 | Singlet | C-Br |

| ¹³C | ~120 - 130 | Singlet | C-Br |

Applications of 1,3,5 Tribromo 2 Chlorobenzene in Advanced Organic Synthesis and Material Science

Precursors for the Synthesis of Covalent Organic Frameworks (COFs) and Related Porous Materials

While the direct application of 1,3,5-tribromo-2-chlorobenzene in the synthesis of Covalent Organic Frameworks (COFs) is not extensively documented, its structural analog, 1,3,5-tribromobenzene (B165230), is a well-established precursor for creating C3-symmetric monomers essential for COF construction. For instance, 1,3,5-tribromobenzene can undergo a Suzuki reaction with three equivalents of a boronic acid derivative, such as 4-formylphenylboronic acid, to produce 1,3,5-tris(4-formylphenyl)benzene (TFPB). This trigonal monomer is a key component in the formation of various COFs, which are crystalline porous polymers with applications in gas storage, catalysis, and sensing.

The introduction of a chlorine atom in this compound breaks the C3 symmetry of the core. This structural modification presents opportunities for creating more complex, unsymmetrical nodes for COFs and other porous organic polymers (POPs). The differing reactivity of the halogen atoms (Br vs. Cl) in palladium-catalyzed cross-coupling reactions could potentially be exploited to first react the more reactive bromine atoms, followed by the less reactive chlorine atom in subsequent steps, leading to the synthesis of highly functionalized and less symmetrical linkers for porous materials.

Role in the Construction of Multifunctional Organic Architectures

The polyhalogenated nature of this compound makes it an ideal scaffold for building complex, multifunctional organic molecules through sequential cross-coupling reactions.

Star-shaped molecules are a class of dendrimers or oligomers with a central core from which multiple arms radiate. The 1,3,5-trisubstituted benzene (B151609) core is one of the most popular aromatic platforms for constructing these architectures. This compound can serve as a central core for the synthesis of unsymmetrical star-shaped molecules.

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to attach various functional "arms" to the central benzene ring. The presence of four halogen atoms allows for the stepwise and regiocontrolled introduction of up to four different substituents. The reactivity order for halogens in such couplings is generally I > Br > Cl, which allows for selective reactions at the bromine positions while leaving the chlorine atom intact for a later transformation. For example, a Sonogashira coupling could be performed to attach alkyne-containing arms to the three bromine positions, followed by a different coupling reaction at the chlorine position to introduce a fourth, distinct arm, resulting in a complex, multifunctional star-shaped architecture.

Table 1: Potential Cross-Coupling Reactions for Synthesizing Star-Shaped Molecules

| Reaction Name | Reactant for "Arm" | Catalyst System | Resulting Linkage |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base | C-C (Aryl-Alkyne) |

| Heck Coupling | Alkene | Pd catalyst + Base | C-C (Aryl-Alkene) |

| Buchwald-Hartwig | Amine | Pd catalyst + Base | C-N (Aryl-Amine) |

This table illustrates common cross-coupling reactions that can be applied to functionalize the this compound core.

Photoactive cross-linking reagents are molecules that can form covalent bonds with other molecules upon exposure to light. Aryl azides are a common class of photoactive groups that, upon UV irradiation, generate highly reactive nitrene intermediates capable of forming covalent bonds with a wide variety of chemical structures.

While specific examples starting from this compound are not prominent in the literature, the synthesis of polyazido compounds from polyhalogenated precursors is a known strategy. This would involve the substitution of the bromo and/or chloro groups with azide (B81097) moieties (N₃). Such a transformation would likely proceed via nucleophilic aromatic substitution, potentially requiring harsh reaction conditions or copper catalysis. A hypothetical photoactive cross-linker derived from this compound could feature one to four azide groups, creating a multifunctional cross-linking agent. For example, a molecule like 2,4,6-triazido-1,3,5-triazine (TATA) serves as a short-range, trifunctional photo-reactive crosslinker, demonstrating the utility of multiple photoactive groups on a single core. A similar benzene-based molecule derived from this compound could offer different spatial arrangements and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,3,5-Tribromo-2-chlorobenzene?

- Methodological Answer : The synthesis typically involves bromination and chlorination of substituted benzene derivatives. For example, bromination of 1,3,5-trichlorobenzene under controlled conditions (e.g., using FeBr₃ as a catalyst) can yield the target compound. Reaction temperature (e.g., 80–100°C) and stoichiometric ratios of brominating agents (e.g., Br₂) are critical to minimize polybrominated byproducts. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve high purity .

Q. How can spectroscopic methods (NMR, MS, IR) be applied to confirm the structure of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should correspond to the molecular weight (C₆H₂Br₃Cl, ~371.2 g/mol). Fragment peaks may include loss of Br (79.9 amu) or Cl (35.45 amu) .

- ¹H/¹³C NMR : Due to symmetry, the compound may show fewer signals. For example, the chlorine-substituted carbon (C-2) will exhibit distinct downfield shifts in ¹³C NMR.

- IR Spectroscopy : Peaks near 600–700 cm⁻¹ indicate C-Br stretching, while C-Cl stretches appear around 550–600 cm⁻¹.

Q. What safety protocols are recommended for handling halogenated aromatic compounds like this compound?

- Methodological Answer :

- Storage : Keep in tightly sealed containers at 0–6°C to prevent degradation or sublimation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. For volatile handling, employ fume hoods and respiratory protection (e.g., N95 masks) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How can deuterated analogs (e.g., 1,3,5-Tribromobenzene-d₃) be used to track reaction mechanisms involving this compound?

- Methodological Answer : Isotopic labeling (e.g., deuterium at non-reactive positions) allows researchers to study kinetic isotope effects (KIEs) in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, deuterated analogs can help distinguish between electrophilic substitution pathways and radical intermediates .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer : Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) can identify optimal conditions. For instance, conflicting reports on bromination efficiency might arise from differences in Br₂ stoichiometry or reaction time. Controlled replication studies with in-line monitoring (e.g., GC-MS) are advised to validate reproducibility .

Q. What advanced applications does this compound have in pharmaceutical intermediate synthesis?

- Methodological Answer : Its halogen-rich structure makes it a precursor for bioactive molecules. For example:

- Enzyme Inhibition Studies : The chlorine and bromine substituents can stabilize ligand-enzyme interactions via halogen bonding.

- Polymer Chemistry : It can serve as a monomer in flame-retardant polymers, with bromine acting as a radical scavenger .

Data Analysis and Contradictions

Q. How can conflicting thermodynamic data (e.g., enthalpy of formation) for halogenated benzenes be reconciled?

- Methodological Answer : Cross-validate experimental data (e.g., calorimetry) with computational models (DFT calculations). Discrepancies may arise from differences in purity or measurement techniques. For example, NIST-standardized databases provide vetted thermodynamic values for benchmarking .

Q. What strategies mitigate interference from polyhalogenated byproducts during analytical quantification?

- Methodological Answer : Use high-resolution LC-MS or GC-MS with selective ion monitoring (SIM) to distinguish target ions (e.g., m/z 371.2 for C₆H₂Br₃Cl) from contaminants. Deuterated internal standards (e.g., 1,3,5-Tribromobenzene-d₃) improve quantification accuracy via isotope dilution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.